molecular formula C24H24N2O4 B2861593 5-(benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021060-01-4

5-(benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2861593
CAS No.: 1021060-01-4
M. Wt: 404.466
InChI Key: UOLCHCCGWFVBNY-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
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Biological Activity

5-(Benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and cancer therapy. This article delves into the compound's biological activity, synthesizing findings from various studies, and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a pyranone ring with benzyloxy and piperazine substituents. Its molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, which contributes to its diverse biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • MAO-B Inhibition : The compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters such as dopamine, making it a candidate for treating conditions like Parkinson's disease .
  • Antioxidant Activity : It exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress—a contributing factor in various neurodegenerative disorders .
  • Anti-inflammatory Effects : The compound has shown promise in reducing neuroinflammation, further supporting its potential for neuroprotective applications .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity IC50 Value Reference
MAO-B Inhibition0.062 µM
Antioxidant Activity (ORAC)2.27 Trolox equivalent
Src Kinase InhibitionNot specified

Case Studies and Research Findings

  • Neuroprotective Properties : A study demonstrated that the compound effectively protects neuronal cells from damage induced by oxidative stress and inflammation, suggesting its utility in treating neurodegenerative diseases .
  • Cancer Therapeutics : Another investigation focused on the compound's ability to inhibit Src kinases, which play a critical role in cancer progression. The findings indicated that this compound could serve as a lead compound for developing anti-cancer therapies .
  • Metal Chelation : The compound also displayed metal-chelating abilities, which is beneficial in reducing metal-induced toxicity in neuronal cells, further enhancing its profile as a neuroprotective agent .

Properties

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-21-15-22(30-18-23(21)29-17-20-9-5-2-6-10-20)24(28)26-13-11-25(12-14-26)16-19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLCHCCGWFVBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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